2-Chloro-5-methoxy-4-nitropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-methoxy-4-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-5-3-8-6(7)2-4(5)9(10)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTUUOMAUMXUML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Data
Crystallography and Hydrogen Bonding
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 2-Chloro-5-methoxy-4-nitropyridine in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves compliant with EN 374 standards, EN166-certified safety goggles, and impermeable lab coats to prevent skin/eye contact .
- Ventilation : Employ fume hoods or local exhaust ventilation to minimize inhalation of dust/aerosols during weighing or synthesis .
- Spill Management : Contain spills using inert absorbents (e.g., vermiculite) and avoid flushing into drains. Collect residues in sealed containers for hazardous waste disposal .
- Storage : Store in airtight containers under dry, cool conditions (≤25°C) away from incompatible substances like strong oxidizers .
Q. How can researchers optimize the synthesis of this compound for high yield and purity?
- Methodological Answer :
- Reagent Selection : Use thionyl chloride (SOCl₂) or oxalyl dichloride [(COCl)₂] as chlorinating agents, with catalytic N,N-dimethylformamide (DMF) to enhance reactivity .
- Reaction Conditions : Maintain temperatures between 0–50°C to balance reaction rate and side-product formation. For example, refluxing in dichloromethane (DCM) at 50°C for 4–12 hours achieves >80% conversion .
- Purification : Recrystallize crude product from ethanol/water mixtures or use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the compound .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Employ -NMR (δ 8.5–9.0 ppm for aromatic protons) and FT-IR (stretching at 1530 cm for nitro groups) to confirm structure .
- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98%) .
- Thermal Analysis : Determine melting point (literature range: 266–283°C) via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How does the nitro group in this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : The nitro group deactivates the pyridine ring, directing electrophilic substitution to the 3-position. Use computational tools (e.g., DFT calculations) to map electron density and predict regioselectivity .
- Catalytic Systems : Optimize Suzuki-Miyaura couplings using Pd(PPh₃)₄ with K₂CO₃ in DMF at 80°C, targeting biaryl intermediates for drug discovery .
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points or solubility)?
- Methodological Answer :
- Reproducibility Checks : Replicate synthesis/purification steps from literature (e.g., vs. 20) to identify batch-specific impurities affecting thermal stability .
- Advanced Characterization : Use thermogravimetric analysis (TGA) to differentiate decomposition from melting events. Validate solubility in DMSO or DCM via UV-Vis spectrophotometry .
Q. What strategies mitigate environmental risks during large-scale disposal of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
